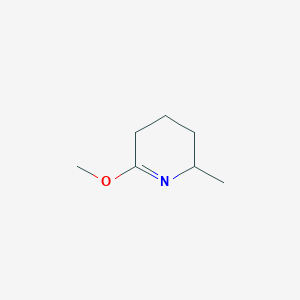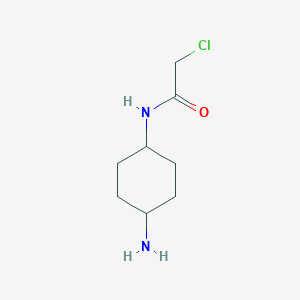
N-(4-aminocyclohexyl)-2-chloroacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-aminocyclohexyl)-2-chloroacetamide is an organic compound that features a cyclohexyl ring substituted with an amino group and a chloroacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-aminocyclohexyl)-2-chloroacetamide typically involves the reaction of 4-aminocyclohexylamine with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
4-aminocyclohexylamine+chloroacetyl chloride→this compound+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, solvent choice, and reaction time.
Chemical Reactions Analysis
Types of Reactions
N-(4-aminocyclohexyl)-2-chloroacetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloroacetamide moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The amino group on the cyclohexyl ring can be oxidized or reduced under appropriate conditions.
Condensation Reactions: The compound can undergo condensation reactions with other amines or carbonyl compounds to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles such as amines, thiols, or alcohols can react with the chloroacetamide group. Typical conditions include the use of a polar aprotic solvent like dimethylformamide (DMF) and a base such as sodium hydride.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize the amino group.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed to reduce the amino group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a new amide compound, while oxidation of the amino group could produce a nitro or nitroso derivative.
Scientific Research Applications
N-(4-aminocyclohexyl)-2-chloroacetamide has several scientific research applications, including:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Biological Studies: The compound can be used to study the effects of cyclohexyl derivatives on biological systems, including their interactions with enzymes and receptors.
Industrial Applications: It may be used in the production of polymers and other materials where specific functional groups are required.
Mechanism of Action
The mechanism of action of N-(4-aminocyclohexyl)-2-chloroacetamide involves its interaction with molecular targets such as enzymes or receptors. The chloroacetamide group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition or modification of the target molecule’s activity, which is of particular interest in drug development.
Comparison with Similar Compounds
Similar Compounds
N-(4-aminocyclohexyl)-2-chloroacetamide: can be compared with other cyclohexyl derivatives such as:
Uniqueness
The uniqueness of this compound lies in its combination of a cyclohexyl ring with an amino group and a chloroacetamide moiety. This structure provides a versatile platform for further chemical modifications and applications in various fields.
Properties
Molecular Formula |
C8H15ClN2O |
|---|---|
Molecular Weight |
190.67 g/mol |
IUPAC Name |
N-(4-aminocyclohexyl)-2-chloroacetamide |
InChI |
InChI=1S/C8H15ClN2O/c9-5-8(12)11-7-3-1-6(10)2-4-7/h6-7H,1-5,10H2,(H,11,12) |
InChI Key |
BJNMOAPZCIAWCS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1N)NC(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl decahydro-1H-azeto[2,3-f]isoindole-5-carboxylate](/img/structure/B13215033.png)
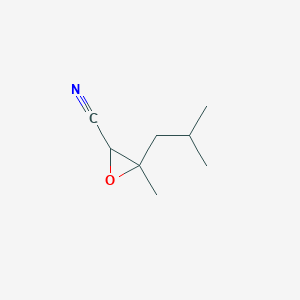
![4H,6H,7H-5Lambda6-furo[2,3-d][1,2]thiazine-5,5,7-trione](/img/structure/B13215043.png)
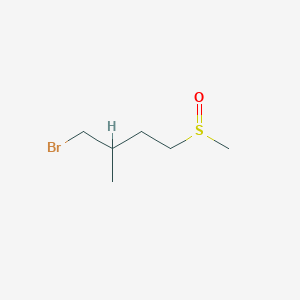
![3-[1-(Aminomethyl)-2-methylcyclopentyl]azetidin-3-ol](/img/structure/B13215062.png)
![{2-[(6-Bromonaphthalen-2-yl)oxy]ethyl}(ethyl)amine](/img/structure/B13215069.png)
![3-Amino-2-hydroxy-N-[(pyridin-4-yl)methyl]propanamide](/img/structure/B13215075.png)
![tert-Butyl({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)amine](/img/structure/B13215091.png)
![tert-Butyl N-[6-(prop-2-en-1-ylsulfanyl)hexyl]carbamate](/img/structure/B13215094.png)


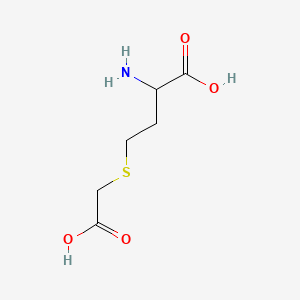
![(2S)-2-[(tert-butoxy)methyl]pyrrolidine](/img/structure/B13215116.png)
